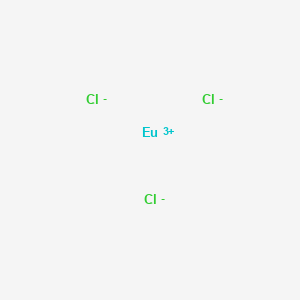

Europium(3+);trichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Europium chloride is an inorganic compound with the formula EuCl₃. It is a yellow solid in its anhydrous form and is highly hygroscopic, rapidly absorbing water to form a white crystalline hexahydrate, EuCl₃·6H₂O . This compound is primarily used in research and has significant applications in various scientific fields.

Métodos De Preparación

Europium chloride can be synthesized through several methods:

Aqueous Hydrochloric Acid Route: Treating europium oxide (Eu₂O₃) with aqueous hydrochloric acid produces hydrated europium chloride (EuCl₃·6H₂O).

Ammonium Chloride Route: Anhydrous europium chloride is often prepared by heating europium oxide or hydrated europium chloride with ammonium chloride at around 230°C.

Análisis De Reacciones Químicas

Europium chloride undergoes various chemical reactions:

Reduction: Europium chloride can be reduced with hydrogen gas to form europium dichloride (EuCl₂).

Salt Metathesis: It can react with lithium bis(trimethylsilyl)amide in tetrahydrofuran (THF) to form europium bis(trimethylsilyl)amide.

Formation of Organometallic Compounds: Reduction of europium chloride can lead to the formation of organometallic compounds such as bis(pentamethylcyclopentadienyl)europium(II) complexes.

Aplicaciones Científicas De Investigación

Europium chloride has a wide range of applications in scientific research:

Luminescence: Europium compounds are known for their luminescent properties, making them useful in various optical applications.

Magnetic Resonance Imaging (MRI): Europium’s unique magnetic properties are leveraged in MRI contrast agents.

Catalysis: Europium chloride is used as a catalyst in organic synthesis and other chemical reactions.

Material Science: It is used in the preparation of other europium salts and organometallic compounds, which have applications in material science.

Mecanismo De Acción

The mechanism of action of europium chloride involves its ability to form coordination complexes with various ligands. Europium ions typically exhibit a coordination number between eight and ten, binding to donors like oxygen or nitrogen . The electronic and magnetic properties of europium ions can be tuned by altering the ligands, which is crucial for applications in luminescence and MRI .

Comparación Con Compuestos Similares

Europium chloride can be compared with other europium compounds and similar lanthanide chlorides:

Europium Dichloride (EuCl₂): Formed by reducing europium chloride, it has different chemical properties and applications.

Samarium Chloride (SmCl₃): Another lanthanide chloride with similar properties but different applications in catalysis and material science.

Gadolinium Chloride (GdCl₃): Similar in structure but used more extensively in MRI contrast agents due to its magnetic properties.

Europium chloride stands out due to its unique luminescent properties and its ability to form stable coordination complexes, making it highly valuable in scientific research and industrial applications.

Propiedades

Fórmula molecular |

Cl3Eu |

|---|---|

Peso molecular |

258.32 g/mol |

Nombre IUPAC |

europium(3+);trichloride |

InChI |

InChI=1S/3ClH.Eu/h3*1H;/q;;;+3/p-3 |

Clave InChI |

NNMXSTWQJRPBJZ-UHFFFAOYSA-K |

SMILES canónico |

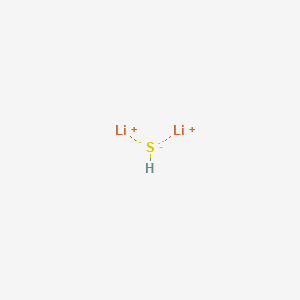

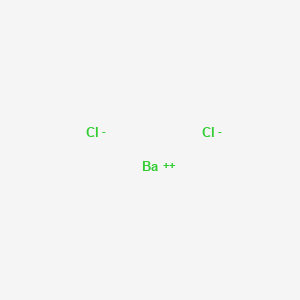

[Cl-].[Cl-].[Cl-].[Eu+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

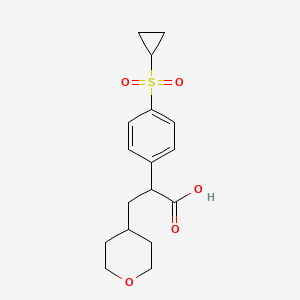

![3-[4-(2-Methylpropyl)phenyl]propanal](/img/structure/B8815366.png)

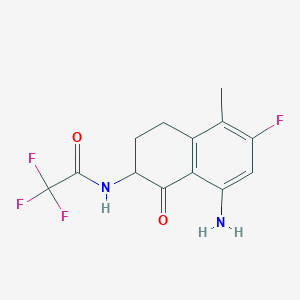

![1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B8815412.png)